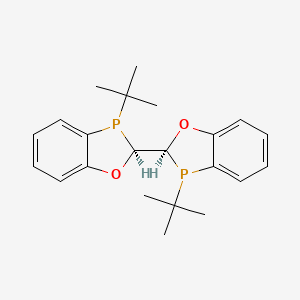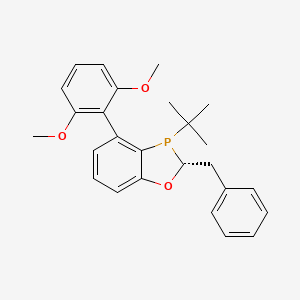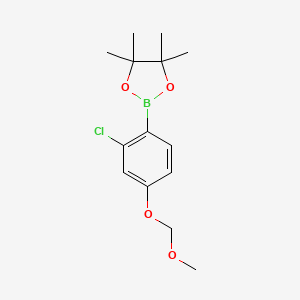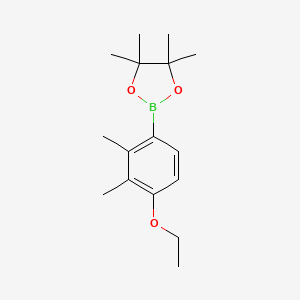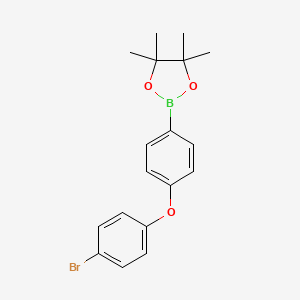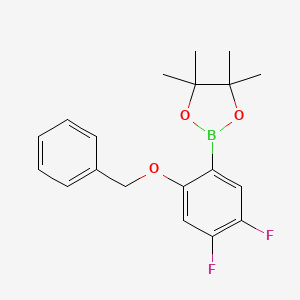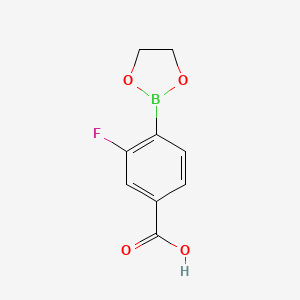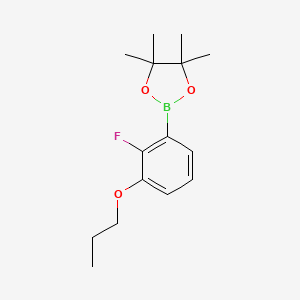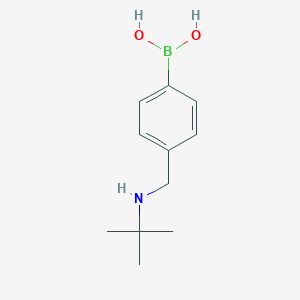
3-(Benzyloxy)-2-fluorophenylboronic acid
Übersicht
Beschreibung
3-(Benzyloxy)-2-fluorophenylboronic acid is a chemical compound with the molecular formula C13H13BO3 . It is also known by several synonyms such as 3-benzyloxyphenylboronic acid, 3-benzyloxybenzeneboronic acid, 3-benzyloxy phenyl boronic acid, among others . The compound appears as a white-yellow crystalline powder .
Molecular Structure Analysis
The InChI key for this compound is WIJNYNBSPQMJGO-UHFFFAOYSA-N . The compound has a molecular weight of 228.05 g/mol . More detailed structural analysis would require additional computational chemistry tools .Physical and Chemical Properties Analysis
This compound has a melting point of 130°C . It is a solid at room temperature . More detailed physical and chemical properties would require additional experimental data .Wissenschaftliche Forschungsanwendungen
Cancer Research : Phenylboronic acid derivatives exhibit antiproliferative and proapoptotic properties in cancer cells. They act in a cell cycle-specific mode, making them significant in experimental oncology, particularly in the study of apoptosis in ovarian cancer cells (Psurski et al., 2018).
Sensing Applications : These compounds are used in creating fluorescent probes. Derivatives like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole have high sensitivity to pH changes and selectivity in sensing metal cations, attributed to their fluorine substituents (Tanaka et al., 2001).
Organic Synthesis and Bioactivity : Benzoxaboroles, derived from phenylboronic acids, showcase a wide range of applications in organic synthesis. Their unique properties, including biological activity, make them suitable as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Construction of Emissive Fluorophores : In the realm of organic chemistry, cascade reactions of certain chalcones with arylboronic acids, including 3-(Benzyloxy)-2-fluorophenylboronic acid, lead to the synthesis of benzofuro[2,3-c]pyridine skeletons. These are new classes of emissive fluorophores (Xiong et al., 2019).
Properties in Chemistry : Fluoro-substituted boronic acids have unique properties crucial for various applications. Their unique acidity, hydrolytic stability, structures, and spectroscopic properties make them significant in diverse fields (Gozdalik et al., 2017).
Photoluminescence in Tb(3+) Complexes : The position of substituents in these compounds, like in 4-benzyloxy benzoic acid, can influence photoluminescence in certain complexes, which is significant in materials science (Sivakumar et al., 2010).
Fungal Infection Treatment : Benzosiloxaboroles, which are chemically related, show potent bioactivity and are considered for use as small-molecule therapeutic agents against fungal infections (Brzozowska et al., 2015).
Synthesis of Organic Compounds : The halodeboronation of aryl boronic acids enables the scalable synthesis of various organic compounds, demonstrating the versatility of these compounds in synthetic chemistry (Szumigala et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVICRAVRVCLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole](/img/structure/B8207042.png)
![2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine](/img/structure/B8207043.png)
